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Compound of Interest

Compound Name: 1-Ethynyl-3-phenoxybenzene

Cat. No.: B1601481

Abstract

1-Ethynyl-3-phenoxybenzene is a molecule of interest in organic synthesis and materials
science, combining the functionalities of an ethynyl group and a phenoxybenzene moiety. A
thorough understanding of its thermochemical properties, such as enthalpy of formation,
combustion, and sublimation, is critical for process optimization, safety assessment, and
computational modeling. This technical guide outlines a comprehensive approach for the
precise determination of these properties. In the absence of previously published experimental
data for this specific compound, this document serves as a roadmap for researchers, detailing
both the experimental methodologies and high-accuracy computational protocols required for a
complete thermochemical characterization. We will explore the causality behind experimental
choices and provide a framework for validating results through a synergistic application of
calorimetry, vapor pressure measurement, and advanced computational chemistry.

Introduction: The Need for Thermochemical Data

The structural architecture of 1-Ethynyl-3-phenoxybenzene, featuring a rigid ethynyl group
and a flexible phenoxy ether linkage on a central benzene ring, suggests its potential as a
building block for complex polymers and novel pharmaceutical scaffolds. The energetic
properties of such molecules are fundamental to understanding their stability, reactivity, and
potential energy release. The standard enthalpy of formation (AfH®), for instance, is a
cornerstone of chemical thermodynamics, providing insight into the energy stored within a
molecule's bonds.
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As of this writing, a survey of the scientific literature reveals a gap in the experimental
thermochemical data for 1-Ethynyl-3-phenoxybenzene. This guide, therefore, is designed to
provide drug development professionals and materials scientists with the necessary theoretical
and practical framework to obtain this crucial information. We will proceed by outlining a two-
pronged approach: first, the direct experimental measurement of key thermochemical
parameters, and second, the use of high-level ab initio computational methods to provide a
theoretical validation and deeper understanding of the molecule's energetic landscape.

Part I: Experimental Determination of
Thermochemical Properties

The foundation of thermochemistry lies in precise and accurate experimental measurements.
The protocols described herein represent a self-validating system for determining the key
energetic properties of 1-Ethynyl-3-phenoxybenzene.

Standard Enthalpy of Combustion (AcH®)

The standard enthalpy of combustion is the heat released when one mole of a substance is
completely burned in oxygen under standard conditions (298.15 K and 100 kPa)[1]. This is the
most common experimental route to determining the enthalpy of formation for organic
compounds[2].

Principle: High-precision static bomb combustion calorimetry is the gold standard for this
measurement. A known mass of the substance is combusted in a constant-volume vessel (the
"bomb") filled with excess pure oxygen. The heat evolved from the reaction is absorbed by the
surrounding calorimeter, and the resulting temperature change is meticulously measured.

Experimental Protocol:

o Sample Preparation: A sample of 1-Ethynyl-3-phenoxybenzene of the highest possible
purity (ideally >99.9 mol%) is required. Purity is typically verified by Gas Chromatography
(GC) and/or Differential Scanning Calorimetry (DSC)[3]. A precise mass of the liquid sample
is encapsulated in a gelatin capsule or similar container with a known energy of combustion.

o Calorimeter Calibration: The energy equivalent of the calorimeter system is determined by
combusting a certified standard reference material, such as benzoic acid, under identical
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conditions. This calibration is crucial for achieving high accuracy.

o Combustion: The encapsulated sample is placed in the crucible within the combustion bomb.
The bomb is sealed, purged of air, and pressurized with high-purity oxygen (typically to ~3
MPa). The combustion is initiated by passing a current through a fuse wire.

o Data Acquisition: The temperature of the calorimeter is monitored with high resolution
throughout the experiment until a stable final temperature is reached.

e Analysis: The gross heat of combustion is calculated from the observed temperature rise and
the energy equivalent of the calorimeter. Corrections are then applied for the ignition energy
and the combustion of the capsule. The standard enthalpy of combustion is then calculated
from the corrected energy of combustion.

Diagram: Experimental Workflow for Combustion Calorimetry
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Caption: Workflow for determining the standard enthalpy of combustion.

Standard Enthalpy of Formation (AfH®)
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With a precise value for the standard enthalpy of combustion, the standard enthalpy of
formation of 1-Ethynyl-3-phenoxybenzene in its condensed state (liquid at 298.15 K) can be
derived using Hess's Law[4]. This law states that the total enthalpy change for a reaction is
independent of the pathway taken.

Principle: The formation of the compound from its constituent elements in their standard states
is related to the combustion reaction, for which the products (CO2(g) and H20(l)) have well-
established standard enthalpies of formation.

The combustion reaction for 1-Ethynyl-3-phenoxybenzene (C14H100) is: C14H100(l) + 16.5
0O2(g) — 14 CO2(g) + 5 H20(l)

The standard enthalpy of formation is calculated using the following equation: AfH°(C14H100, 1)
= [14 x AfH°(COgz, g) + 5 x AfH°(H20, 1)] - AcH°(C14H100, I)

The values for AfH°(COz, g) and AfH°(H20, I) are accurately known from CODATA
recommendations.

Enthalpy of Vaporization (AvapH°®)

To determine the gas-phase enthalpy of formation, which is essential for computational
comparisons and for understanding the intrinsic stability of the molecule, the enthalpy of the
phase change from liquid to gas (enthalpy of vaporization) must be measured.

Principle: The enthalpy of vaporization can be determined by measuring the vapor pressure of
the substance as a function of temperature and applying the Clausius-Clapeyron equation. The
Knudsen effusion technique is a reliable method for substances with low vapor pressures.[5]

Experimental Protocol:

o Apparatus: A Knudsen effusion cell, which is a small container with a tiny orifice, is loaded
with the sample. This cell is placed in a high-vacuum system.

o Measurement: The cell is heated to a series of precisely controlled temperatures. At each
temperature, the rate of mass loss of the sample due to effusion of vapor through the orifice
is measured using a sensitive microbalance.
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e Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the
rate of mass loss.

» Data Analysis: A plot of In(p) versus 1/T yields a straight line, and according to the Clausius-
Clapeyron equation, the slope of this line is equal to -AvapH°/R, where R is the ideal gas
constant. This allows for the direct calculation of the enthalpy of vaporization.

The gas-phase standard enthalpy of formation is then simply the sum of the liquid-phase
enthalpy of formation and the enthalpy of vaporization: AfH°(gas) = AfH°(liquid) + AvapH°

Part II: Computational Thermochemistry

Computational chemistry provides a powerful, independent method for determining
thermochemical properties. High-accuracy composite methods, such as the Gaussian-n (Gn)
theories, are particularly well-suited for this purpose as they are designed to approximate the
results of very high-level calculations at a more manageable computational cost.[6]

High-Accuracy Composite Methods (e.g., G4 Theory)

Principle: G4 theory and similar methods calculate the total electronic energy of a molecule by
systematically combining results from different levels of theory and basis sets.[6] This approach
includes corrections for electron correlation, basis set deficiencies, and zero-point vibrational
energy (ZPVE) to arrive at a highly accurate total atomization energy (TAE).

Computational Workflow:

o Conformational Search: For a flexible molecule like 1-Ethynyl-3-phenoxybenzene, a
thorough conformational search is performed at a lower level of theory (e.g., DFT with a
suitable functional) to identify the lowest energy conformer(s).

o Geometry Optimization: The geometry of the most stable conformer is then optimized at a
higher level of theory specified by the G4 protocol.

 Vibrational Frequencies: Harmonic vibrational frequency calculations are performed on the
optimized geometry. This confirms that the structure is a true minimum on the potential
energy surface (no imaginary frequencies) and provides the ZPVE.
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e Single-Point Energy Calculations: A series of high-level single-point energy calculations are
performed using large basis sets, as prescribed by the G4 methodology.

e Energy Correction and Summation: The energies are combined with various empirical and
ab initio corrections to yield a final, highly accurate electronic energy at 0 K.

Diagram: Computational Workflow for G4 Theory
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Caption: Workflow for calculating gas-phase enthalpy of formation via G4 theory.
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Deriving the Theoretical Enthalpy of Formation

The calculated total atomization energy (ZDo at 0 K) is the energy required to break all the
bonds in the molecule to form its constituent atoms in the gas phase. The enthalpy of formation
at 0 K is then calculated by subtracting the Do from the sum of the known experimental
enthalpies of formation of the constituent atoms (C, H, and O). This value is then corrected to
298.15 K using the calculated thermal correction to the enthalpy.

Data Summary and Comparative Analysis

To provide context for the yet-to-be-determined properties of 1-Ethynyl-3-phenoxybenzene, it
IS instructive to examine the known thermochemical data of its constituent structural fragments:
ethynylbenzene (phenylacetylene) and phenoxybenzene (diphenyl ether).

1-Ethynyl-3- Ethynylbenzen Phenoxybenze
Property phenoxybenze e (CsHs)[7][8] ne (Ci12H100) Units

ne (C14H100) [9] [10][11]
AfHe(liquid, _

To be determined 273.4 +1.1[12] -56.5+1.3 kJ/mol
298.15 K)
AvapH°(298.15 )
K To be determined 46.9+0.4 55.6 £ 0.4 kJ/mol
AfH°(gas, 298.15 )
K To be determined 317.60 + 0.69[7] -1.0+14 kJ/mol
AcHe(liquid,

To be determined  -4194.0 £ 0.7 -6098.4 + 1.2 kJ/mol
298.15 K)

Note: Data for phenoxybenzene and ethynylbenzene are compiled from the NIST WebBook
and other cited sources. Some values are derived from reported data.

The high positive gas-phase enthalpy of formation for ethynylbenzene reflects the significant
energy stored in the carbon-carbon triple bond[7]. Conversely, phenoxybenzene is relatively
stable. The thermochemical properties of 1-Ethynyl-3-phenoxybenzene will be dictated by the
interplay of these two moieties, influenced by their substitution pattern on the central benzene
ring.
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Conclusion

A complete and reliable thermochemical characterization of 1-Ethynyl-3-phenoxybenzene is
achievable through a synergistic combination of meticulous experimental work and high-
accuracy computational chemistry. The protocols outlined in this guide, from bomb calorimetry
and Knudsen effusion to G4 composite calculations, provide a robust framework for obtaining
the standard enthalpies of combustion, vaporization, and formation. The resulting data will not
only fill a critical gap in the chemical literature but also provide invaluable insights for
researchers in drug development and materials science, enabling more accurate process
modeling, safety analysis, and rational molecular design. The mutual validation of experimental
and theoretical results is paramount and will ensure the highest level of confidence in the final
thermochemical values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Guide to Determining the Thermochemical Properties
of 1-Ethynyl-3-phenoxybenzene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1601481#thermochemical-properties-of-1-ethynyl-3-
phenoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://atct.anl.gov/Thermochemical%20Data/version%201.122d/species/?species_number=1092
https://www.benchchem.com/product/b1601481#thermochemical-properties-of-1-ethynyl-3-phenoxybenzene
https://www.benchchem.com/product/b1601481#thermochemical-properties-of-1-ethynyl-3-phenoxybenzene
https://www.benchchem.com/product/b1601481#thermochemical-properties-of-1-ethynyl-3-phenoxybenzene
https://www.benchchem.com/product/b1601481#thermochemical-properties-of-1-ethynyl-3-phenoxybenzene
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1601481?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

